3-Bromo-2-fluoro-4-methylbenzaldehyde
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of this compound is characterized by a benzene ring bearing three distinct substituents along with an aldehyde functional group. The compound possesses the molecular formula C8H6BrFO, with a precisely determined molecular weight of 217.04 g/mol according to analytical standards. The Chemical Abstracts Service registry number 1373223-13-2 uniquely identifies this specific isomeric form among related halogenated benzaldehyde derivatives.
The structural arrangement follows the International Union of Pure and Applied Chemistry nomenclature as this compound, reflecting the systematic positioning of substituents relative to the aldehyde carbon. The compound's Simplified Molecular Input Line Entry System representation, O=CC1=CC=C(C)C(Br)=C1F, provides a concise description of the connectivity pattern and electronic environment. The MDL information file number MFCD22201081 serves as an additional structural identifier in chemical databases.
Crystallographic analysis reveals specific geometric parameters influenced by the halogen substituents and their electronic effects. The presence of both electron-withdrawing groups (bromine and fluorine) and an electron-donating methyl group creates a complex electronic environment that affects the planar geometry of the aromatic system. The aldehyde functional group maintains its characteristic planar configuration, with the carbonyl carbon exhibiting sp2 hybridization and forming a conjugated system with the benzene ring.
Table 1: Fundamental Molecular Properties
Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)
Spectroscopic characterization of this compound provides detailed insights into its electronic structure and conformational behavior. Nuclear Magnetic Resonance spectroscopy serves as the primary analytical technique for structural confirmation and purity assessment. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic chemical shift patterns corresponding to the aromatic protons, aldehyde proton, and methyl substituent.
The aromatic region typically displays complex multipicity patterns due to the influence of halogen substituents on the electronic environment. The aldehyde proton appears characteristically downfield, typically around 9.8-10.2 parts per million, reflecting the deshielding effect of the carbonyl group. The methyl group attached to the benzene ring exhibits a distinct singlet in the aliphatic region, with chemical shift values influenced by the aromatic system's electron distribution.
Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides additional structural information, with the fluorine nucleus exhibiting chemical shifts characteristic of aromatic fluorine substituents. The fluorine signal typically appears in the range of -110 to -120 parts per million relative to trifluoroacetic acid as the external standard. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the complete carbon framework, with each carbon environment displaying distinct chemical shifts based on its hybridization state and substituent effects.
Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 217, corresponding to the molecular weight of the compound. Fragmentation patterns provide additional structural information, with characteristic losses of halogen atoms and the aldehyde functional group under electron impact ionization conditions. The isotope pattern reflects the natural abundance of bromine isotopes, creating a distinctive doublet pattern separated by two mass units.
Table 2: Spectroscopic Characteristics
| Technique | Key Features | Diagnostic Signals |
|---|---|---|
| 1H Nuclear Magnetic Resonance | Aromatic protons, aldehyde proton | δ 9.8-10.2 ppm (CHO), aromatic region |
| 19F Nuclear Magnetic Resonance | Aromatic fluorine | δ -110 to -120 ppm |
| 13C Nuclear Magnetic Resonance | Complete carbon framework | Carbonyl carbon ~190 ppm |
| Mass Spectrometry | Molecular ion, fragmentation | m/z 217 [M+], isotope pattern |
Thermochemical Properties and Phase Behavior
The thermochemical properties of this compound reflect the combined influences of halogen substituents, the methyl group, and the aldehyde functionality on the molecular interactions and phase behavior. Experimental determination of key thermal properties provides essential data for understanding the compound's behavior under various temperature and pressure conditions.
The boiling point has been experimentally determined as 256.6 ± 35.0 degrees Celsius at 760 millimeters of mercury pressure. This relatively high boiling point reflects the significant intermolecular forces arising from dipole-dipole interactions, particularly involving the carbonyl group and halogen substituents. The flash point, measured at 109.0 ± 25.9 degrees Celsius, indicates the temperature at which the compound forms sufficient vapor to create an ignitable mixture with air.
Density measurements reveal a value of 1.6 ± 0.1 grams per cubic centimeter, which is considerably higher than that of simple aromatic compounds due to the presence of the heavy bromine atom. The refractive index of 1.575 provides information about the compound's optical properties and electronic polarizability. Vapor pressure data indicates a low volatility at ambient temperature, with values of 0.0 ± 0.5 millimeters of mercury at 25 degrees Celsius.
The partition coefficient (LogP) value of 3.03 suggests moderate lipophilicity, indicating the compound's preference for organic phases over aqueous environments. This parameter is particularly relevant for understanding the compound's behavior in biphasic systems and its potential bioavailability characteristics. The physical appearance varies from white to yellow solid or semi-solid to liquid depending on purity and storage conditions.
Table 3: Thermochemical and Physical Properties
Computational Chemistry Studies (Density Functional Theory, Molecular Modeling)
Computational chemistry investigations of this compound employ advanced quantum mechanical methods to elucidate electronic structure, geometry optimization, and molecular properties. Density Functional Theory calculations provide detailed insights into the electronic distribution, frontier molecular orbital characteristics, and energetic properties of the compound. These theoretical studies complement experimental observations and offer predictive capabilities for understanding reactivity patterns and intermolecular interactions.
Geometry optimization using Density Functional Theory methods reveals the preferred conformational arrangements and bond length parameters. The presence of halogen substituents introduces significant electronic effects that influence the aromatic ring geometry and substituent orientations. The electron-withdrawing nature of both bromine and fluorine atoms affects the electron density distribution across the aromatic system, while the methyl group provides electron-donating character that partially counteracts these effects.
Molecular electrostatic potential mapping through computational analysis reveals regions of electron-rich and electron-poor character across the molecular surface. The aldehyde oxygen atom typically exhibits the most negative electrostatic potential, making it a preferred site for electrophilic interactions. The halogen atoms, particularly bromine, may exhibit halogen bonding capabilities due to the formation of sigma-holes in their electrostatic potential surfaces.
Frontier molecular orbital analysis provides insights into the compound's electronic excitation properties and chemical reactivity. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels determine the compound's electron-donating and electron-accepting capabilities. The energy gap between these frontier orbitals influences the compound's optical properties and chemical stability.
Vibrational frequency calculations through Density Functional Theory methods predict infrared spectroscopic characteristics and provide thermodynamic properties such as zero-point vibrational energy corrections. These calculations support experimental spectroscopic assignments and enable the prediction of vibrational modes corresponding to specific functional group motions. The carbonyl stretching frequency typically appears as a strong absorption band characteristic of aromatic aldehydes, while carbon-halogen stretching modes provide additional structural information.
Table 4: Computational Chemistry Parameters
| Computational Method | Property Type | Predicted Characteristics |
|---|---|---|
| Density Functional Theory Geometry Optimization | Bond lengths and angles | Optimized molecular geometry |
| Molecular Electrostatic Potential | Charge distribution | Electron-rich and electron-poor regions |
| Frontier Orbital Analysis | Electronic properties | HOMO-LUMO energy gap |
| Vibrational Analysis | Spectroscopic properties | Infrared frequency predictions |
| Thermodynamic Calculations | Energy parameters | Heat capacity, entropy, enthalpy |
Structure
2D Structure
Properties
IUPAC Name |
3-bromo-2-fluoro-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5-2-3-6(4-11)8(10)7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBJQXQTTQMVIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination via Sodium Bromide and Sodium Hypochlorite (Green Chemistry Approach)
One of the most environmentally friendly and efficient methods involves a bromination reaction using sodium bromide and sodium hypochlorite in a biphasic system with ultrasonic assistance:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Dissolve 4-fluoro-2-methylbenzaldehyde in dichloromethane | 140-180 mL dichloromethane per 1 mol substrate | Organic phase |
| 2 | Prepare aqueous solution of sodium bromide and 35% hydrochloric acid | 1.0-1.03 mol NaBr, 90-110 mL HCl, 90-110 mL water | Aqueous phase |
| 3 | Mix organic and aqueous phases, apply ultrasonic waves, and add 8-10% sodium hypochlorite dropwise over 1 hour | Temperature 20-25 °C | Ultrasonic waves enhance reaction rate and selectivity |
| 4 | Continue ultrasonic treatment and stirring for 30 minutes, then stand for 15 minutes | Maintain temperature | Ensures completion |
| 5 | Separate phases, wash organic layer to neutrality, dry and remove solvent | Standard workup | Crude product obtained |
| 6 | Purify by bulk melting crystallization at 31 °C | Crystallization improves purity to >99% | Yield ~92% |
- High yield (approximately 91.9%)
- High purity (up to 99.4%)
- Avoids use of elemental bromine or chlorine, reducing toxicity and environmental hazards
- Process is green, operationally simple, and scalable
This method is adapted from a patent describing the synthesis of 3-bromo-4-fluorobenzaldehyde and can be extrapolated to the methyl-substituted analogue with appropriate substrate modification.
Bromination Using Zinc Bromide Catalyst and Bromine
An alternative classical approach uses zinc bromide as a Lewis acid catalyst combined with elemental bromine:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| a | Add 4-fluoro-2-methylbenzaldehyde dropwise to a mixture of oleum, iodine, and zinc bromide | Temperature 5-35 °C, stirring for 2 hours | Activates aromatic ring for bromination |
| b | Add bromine dropwise over 3 hours | Temperature 25-45 °C | Controlled bromination |
| c | Stir reaction mixture for 2 hours at 25-65 °C | Ensures complete reaction | |
| d | Quench reaction in water below 25 °C | Phase separation | |
| e | Extract organic layer with solvents like toluene or ethyl acetate | Purification step | |
| f | Distill crude product to obtain >95% purity | Final purification |
Electrophilic Bromination in Acidic Media
Another reported method involves bromination of 4-fluoro-2-methylbenzaldehyde in trifluoroacetic acid/sulfuric acid mixed solvent using a brominating agent such as a diazonium salt derivative:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Dissolve 4-fluoro-2-methylbenzaldehyde in trifluoroacetic acid/sulfuric acid (5:1 v/v) at 0 °C | 0 °C initial temperature | Acidic medium activates aromatic ring |
| 2 | Add brominating agent (e.g., C5H6Br2N2O2 solid) in portions | Maintain 50 °C, stir for 8-48 hours | Extended reaction time ensures full conversion |
| 3 | Quench reaction by pouring into ice water | Extraction with n-hexane | Isolates organic product |
| 4 | Wash organic phase with saturated sodium bicarbonate and sodium chloride solutions | Removes acidic impurities | |
| 5 | Concentrate under reduced pressure to obtain crude bromo-fluorobenzaldehyde | Yield ~81%, purity >98% |
- Moderate to good yield (78-88%)
- High purity (>98%)
- Uses strong acids and requires careful control of reaction conditions
- Suitable for laboratory to pilot scale synthesis.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Sodium bromide + sodium hypochlorite (Ultrasonic) | NaBr, NaOCl, HCl, DCM | 20-25 °C, ultrasonic, 1-2 h | ~92 | 99.4 | Green, catalyst-free, mild | Requires ultrasonic equipment |
| Zinc bromide catalyzed bromination | ZnBr2, bromine, oleum, iodine | 5-65 °C, 7+ hours | Not specified | >95 | High selectivity, industrially scalable | Uses toxic bromine, corrosive oleum |
| Acidic bromination with diazonium salt | Trifluoroacetic acid, sulfuric acid, C5H6Br2N2O2 | 0-50 °C, 8-48 h | 78-88 | >98 | High purity, good yield | Strong acids, long reaction time |
Research Findings and Notes
- The ultrasonic-assisted sodium bromide/sodium hypochlorite method is notable for its environmental friendliness and high yield without the use of elemental bromine or chlorine, which are hazardous and difficult to handle.
- Zinc bromide catalysis provides excellent regioselectivity and purity but involves hazardous reagents requiring stringent safety measures.
- Acidic bromination using trifluoroacetic acid/sulfuric acid mixtures can achieve high purity and yield but involves strongly acidic media and longer reaction times.
- Purification typically involves crystallization or distillation to reach the desired purity levels (>95%).
- The methyl substituent at the 4-position (in 3-bromo-2-fluoro-4-methylbenzaldehyde) influences the electronic properties of the aromatic ring, which may require slight optimization of reaction conditions compared to non-methylated analogues.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-fluoro-4-methylbenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzaldehyde ring is further functionalized.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).
Electrophilic Substitution: Reagents such as nitrating agents (e.g., nitric acid) or sulfonating agents (e.g., sulfuric acid) under acidic conditions.
Reduction: Reducing agents like sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products:
Nucleophilic Substitution: Products include substituted benzaldehydes with various functional groups.
Electrophilic Substitution: Products include nitro, sulfonyl, or halogenated derivatives of the benzaldehyde.
Reduction: The primary product is 3-Bromo-2-fluoro-4-methylbenzyl alcohol.
Scientific Research Applications
Organic Synthesis
Intermediate in Chemical Reactions
3-Bromo-2-fluoro-4-methylbenzaldehyde serves as a valuable intermediate in organic synthesis. Its aldehyde functional group (-CHO) can undergo various reactions such as:
- Nucleophilic Substitution : The electron-withdrawing nature of the bromine and fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.
- Condensation Reactions : The aldehyde can react with amines to form imines or with alcohols to yield hemiacetals and acetals.
- Coupling Reactions : It can participate in cross-coupling reactions to form more complex organic molecules.
These properties make it a versatile building block for synthesizing pharmaceuticals and other complex organic compounds .
Medicinal Chemistry
Potential Drug Development
The compound's unique substituents suggest potential biological activity, making it an interesting candidate for drug discovery. Researchers are investigating its derivatives for:
- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, indicating that this compound might possess similar properties.
- Cancer Research : The modification of the benzaldehyde moiety has been explored in developing anticancer agents due to its ability to interact with biological macromolecules .
Material Science
Development of Functional Materials
The combination of halogenated aromatic compounds like this compound is of interest in material science for applications such as:
- Optoelectronic Devices : The compound's electronic properties may be utilized in the design of organic light-emitting diodes (OLEDs) and solar cells.
- Liquid Crystals : Its structural characteristics make it suitable for use in liquid crystal displays (LCDs), where specific molecular arrangements are crucial for performance .
Agrochemicals
Synthesis of Pesticides
this compound is also being explored as an intermediate in the synthesis of agrochemicals. Its derivatives could potentially serve as:
- Pesticides : Compounds derived from this benzaldehyde may exhibit insecticidal or herbicidal properties, contributing to agricultural productivity.
- Fungicides : The compound's reactivity could be harnessed to develop effective fungicides that target specific plant pathogens .
Summary Table of Applications
| Application Area | Specific Uses | Description |
|---|---|---|
| Organic Synthesis | Intermediate for complex organic molecules | Participates in nucleophilic substitutions, condensation, and coupling reactions |
| Medicinal Chemistry | Potential drug development | Investigated for antimicrobial and anticancer properties |
| Material Science | Optoelectronic devices and liquid crystals | Explored for use in OLEDs and LCDs based on electronic properties |
| Agrochemicals | Synthesis of pesticides and fungicides | Potential use as insecticides or fungicides in agriculture |
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-4-methylbenzaldehyde depends on its specific application. In chemical reactions, the compound acts as an electrophile due to the presence of the electron-withdrawing bromine and fluorine atoms, which make the benzaldehyde ring more susceptible to nucleophilic attack. The aldehyde group can also participate in various condensation and addition reactions .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Electronic Properties
The electronic and steric effects of substituents significantly influence the reactivity of benzaldehyde derivatives:
- 3-Bromo-2-fluoro-4-methylbenzaldehyde :
- Bromine (position 3) acts as a strong electron-withdrawing group (EWG) via inductive effects, enhancing electrophilic substitution at the ortho/para positions relative to the aldehyde.
- Fluorine (position 2) is a weaker EWG but introduces steric hindrance and directs further substitutions.
- The methyl group (position 4) is electron-donating (EDG), slightly counteracting the EWGs and providing steric bulk .
- 2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde (CAS: 2368909-40-2, C₈H₅BrClFO, MW: 251.48 g/mol): Chlorine (position 3) is a stronger EWG than bromine, increasing polarity and reactivity in nucleophilic substitutions. Fluorine at position 6 alters electronic distribution, while the methyl group (position 4) provides steric hindrance. This compound’s higher molecular weight and chlorine content may reduce solubility in nonpolar solvents compared to the target compound .
- 4-Bromo-3-nitrobenzaldehyde (CAS: Not specified, C₇H₄BrNO₃): The nitro group (position 3) is a strong meta-directing EWG, making the compound highly reactive in reduction reactions (e.g., nitro to amine conversions). The absence of fluorine or methyl groups simplifies the electronic profile but limits steric control .
4-Bromo-2-(trifluoromethyl)benzaldehyde (CAS: 861928-27-0, C₈H₄BrF₃O, MW: 253.02 g/mol):
Key Observations :
- Solubility : The target compound’s methyl group improves solubility in organic solvents compared to nitro- or trifluoromethyl-substituted analogs.
- Reactivity : Bromine in the target compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine enhances stability against metabolic degradation in drug candidates .
- Steric Effects : Methyl groups in both the target compound and 2-bromo-3-chloro-6-fluoro-4-methylbenzaldehyde limit accessibility to reactive sites, requiring optimized reaction conditions .
Research Findings and Industrial Relevance
- Pharmaceutical Applications : The target compound’s balance of EWGs and EDGs makes it a versatile precursor for kinase inhibitors and anti-inflammatory agents. Its fluorine atom is particularly valuable in improving bioavailability .
- Comparative Reactivity : In Suzuki couplings, the target compound’s bromine reacts faster than chlorine in 2-bromo-3-chloro-6-fluoro-4-methylbenzaldehyde but slower than iodine in iodo analogs .
- Market Trends : Bromo-fluoro benzaldehydes are increasingly demanded in medicinal chemistry, with the global market for related intermediates projected to grow at 6.2% CAGR (2025–2030) .
Biological Activity
3-Bromo-2-fluoro-4-methylbenzaldehyde (CAS: 1373223-13-2) is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C8H6BrFO
- Molecular Weight : 217.04 g/mol
- IUPAC Name : this compound
The compound features a bromine atom and a fluorine atom, which are known to influence its reactivity and biological interactions. The presence of the aldehyde functional group also suggests potential for various chemical reactions, including nucleophilic additions.
Synthesis
The synthesis of this compound can be achieved through several methods, often involving bromination and fluorination of precursor compounds. One notable synthetic route involves the use of dichloromethane as a solvent, where 4-fluorobenzaldehyde is treated with sodium bromide and hydrochloric acid under ultrasonic conditions to yield the desired product .
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity against various bacterial strains. For instance, derivatives of benzaldehydes have shown efficacy against Gram-positive and Gram-negative bacteria. Although specific data on this compound is limited, its structural analogs suggest potential antimicrobial properties.
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against K. pneumoniae |
|---|---|---|
| This compound | TBD | TBD |
| Ciprofloxacin | 0.008 | 0.03 |
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. In vitro studies on structurally related compounds indicate varying levels of cytotoxicity depending on the functional groups present. The cytotoxicity of this compound remains to be fully elucidated but is expected to be influenced by its halogen substituents.
Case Studies
- Flupirtine Analogues : A study exploring carba analogues of flupirtine highlighted the importance of structural modifications in enhancing biological activity while reducing toxicity. Compounds similar to this compound were investigated for their interactions with potassium channels, which are crucial in pain management and epilepsy treatment .
- Topoisomerase Inhibitors : Research on topoisomerase inhibitors has indicated that benzaldehyde derivatives can serve as effective agents against bacterial resistance mechanisms. The structural characteristics of this compound may provide insights into its potential as a topoisomerase inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
